N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a biphenyl carboxamide group and at the 4-position with a 3,4-dichlorophenyl moiety. The biphenyl group enhances π-π stacking interactions in biological systems, while the electron-withdrawing chlorine atoms on the phenyl ring improve lipophilicity and binding affinity to hydrophobic pockets in target proteins . This compound is synthesized via multi-step reactions involving nucleophilic substitutions and cyclization, as evidenced by analogous protocols for related thiazole derivatives . Its structural complexity and functional group diversity make it a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2OS/c23-18-11-10-17(12-19(18)24)20-13-28-22(25-20)26-21(27)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXNZMXINLWCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Coupling with Biphenyl Moiety: The thiazole intermediate is then coupled with a biphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or biphenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in human cancer models.
Case Studies and Findings
- Cytotoxic Activity : Research indicates that derivatives of thiazole compounds, including N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, exhibit significant cytotoxicity against several cancer types. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.28 to 10 μg/mL against breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines .
- Mechanism of Action : The compound's mechanism involves interaction with tubulin, disrupting microtubule dynamics crucial for cell division. Docking studies suggest that specific interactions between the compound and tubulin enhance its anticancer efficacy .
| Cell Line | IC50 Value (μg/mL) | Type of Cancer |
|---|---|---|
| MCF-7 | 0.28 | Breast Cancer |
| A549 | 0.52 | Lung Cancer |
| HCT116 | 3.29 | Colon Cancer |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the anticancer properties of thiazole derivatives. Variations in substituents on the thiazole ring significantly influence biological activity.
Key Insights from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances cytotoxic activity. Compounds with specific substitutions at the C-5 position of the thiazole ring have been identified as particularly potent against cancer cell lines .
Drug Development Potential
The unique chemical structure of this compound positions it as a candidate for further drug development.
Pharmacological Profile
- Selectivity : Preliminary studies suggest that this compound exhibits selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .
- Combination Therapies : There is potential for this compound to be used in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms observed in various cancers .
Mechanism of Action
The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s activity and physicochemical properties are influenced by substitutions on the thiazole ring and carboxamide moiety. Below is a comparative analysis with structurally related compounds:
Key Findings from Comparative Studies
Role of Halogen Substituents : The 3,4-dichlorophenyl group in the target compound enhances binding via hydrophobic interactions and halogen bonding, a feature shared with compound 15 . In contrast, the methyl group in the 5-methylthiazole derivative reduces steric bulk but may lower target affinity .
Carboxamide vs. Sulfonamide: Replacing the biphenyl carboxamide with a sulfonohydrazide (as in compound 15) shifts activity toward carbonic anhydrase inhibition, highlighting the sulfonamide’s role in coordinating zinc ions in enzyme active sites .
Positional Effects on Thiazole : Substitutions at the 5-position (e.g., biphenyl carbonyl in ) versus the 2-position (carboxamide) alter molecular geometry, affecting docking into biological targets like CFTR .
Hydrophobic Fragment Optimization : The biphenyl group in the target compound and derivative 4 () is critical for π-π stacking in hydrophobic pockets, whereas naphthyl or diphenylmethane groups may improve membrane permeability .
Biological Activity
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound’s biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its antimicrobial properties.
Chemical Structure and Properties
The compound features a thiazole ring fused with a biphenyl structure and a carboxamide functional group. Its chemical formula is , indicating the presence of two chlorine atoms which contribute to its biological activity.
Anticancer Activity
Mechanism of Action
Research indicates that compounds similar to this compound exhibit anticancer properties primarily through the inhibition of cell proliferation and induction of apoptosis in cancer cells. The mechanism often involves the disruption of critical signaling pathways associated with cell growth and survival.
Efficacy Against Cancer Cell Lines
A study evaluated various derivatives of thiazole compounds, revealing that some exhibited potent cytotoxic effects against human cancer cell lines. For instance:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related thiazole derivatives ranged from to µM against different cancer lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) .
Selectivity for Cancer Cells
Further studies have indicated that these compounds tend to exhibit selectivity for cancer cells over normal cells, suggesting a potentially favorable therapeutic index. For example, certain derivatives demonstrated significantly lower toxicity to normal fibroblast cells compared to cancerous cells, with ratios indicating up to 400-fold selectivity .
Antimicrobial Activity
Inhibition of Bacterial Growth
This compound has also been assessed for its antimicrobial properties. Compounds in this class have shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values as low as µg/mL against pathogenic bacteria like Staphylococcus aureus .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving multiple thiazole derivatives, it was found that one specific derivative showed an IC50 value of µM against HCT116 cells while exhibiting minimal effects on normal cell lines. This study underscores the potential for these compounds in targeted cancer therapies .
Case Study 2: Antimicrobial Properties
In another investigation focused on antimicrobial properties, a series of thiazole derivatives were tested against multiple strains of bacteria. The results indicated that several compounds could effectively inhibit bacterial growth at low concentrations, making them candidates for further development as antimicrobial agents .
Q & A
Q. What are the optimized synthetic routes for preparing N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide?
- Methodological Answer : The synthesis typically involves coupling [1,1'-biphenyl]-4-carboxylic acid derivatives with substituted thiazole amines. For example, and describe biphenyl carboxamide synthesis using automated flash chromatography for purification (yields: 50–84%) and triplicate recrystallization for stereochemical purity. Key steps include:
Q. How is the compound characterized after synthesis?
- Methodological Answer : Structural validation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . and highlight:
- NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm), thiazole protons (δ 6.5–7.5 ppm), and carboxamide NH (δ ~12.5 ppm).
- MS : Molecular ion peaks matching calculated masses (e.g., m/z 511.0412 for a related compound) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurity profiles. Strategies include:
Q. What structural modifications improve metabolic stability while retaining activity?
- Methodological Answer : and suggest:
- Trifluoromethyl groups : Enhance lipophilicity and metabolic resistance (e.g., replacing chlorophenyl with trifluoromethyl analogs).
- Heterocyclic substitutions : Introducing pyridine or piperazine rings (e.g., ’s pyridinyl derivatives) improves solubility and target affinity.
Computational modeling (e.g., molecular docking) can predict stability changes before synthesis .
Q. How to design SAR studies for thiazole-biphenyl carboxamide analogs?
- Methodological Answer : and outline:
- Core modifications : Vary thiazole substituents (e.g., dichlorophenyl vs. fluorophenyl) to assess steric/electronic effects.
- Biphenyl adjustments : Introduce methyl or methoxy groups to alter π-π stacking (e.g., ’s cyclohexyl vs. bicyclic amides).
- Bioactivity assays : Test analogs against target proteins (e.g., TRP channels in ) using SPR or fluorescence polarization .
Q. What advanced techniques validate target engagement in cellular models?
- Methodological Answer : and recommend:
- Cellular thermal shift assays (CETSA) : Confirm compound binding to target proteins by measuring thermal stability shifts.
- Knockout/RNAi models : Compare activity in wild-type vs. gene-edited cells (e.g., ’s use of siRNA for mechanism validation).
- ILOEs (Inter-Ligand Nuclear Overhauser Effects) : Detect ligand-protein interactions via NMR (e.g., ’s SAR-by-ILOEs approach) .
Data Analysis and Contradiction Management
Q. How to interpret conflicting cytotoxicity data across studies?
- Methodological Answer : Conflicting data may stem from:
- Assay conditions : Varying ATP levels in cell viability assays (e.g., MTT vs. resazurin).
- Solubility issues : Use DMSO concentration controls ( uses <0.1% DMSO).
Normalize data to internal controls (e.g., housekeeping genes in qPCR) and cross-validate with orthogonal assays (e.g., apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
